N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide
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Overview
Description
N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methyl group and an oxo group, linked to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reactions:
Coupling with But-2-ynamide: The final step involves coupling the substituted pyridine ring with but-2-ynamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the pyridine ring or the but-2-ynamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may serve as a probe to study biological processes involving pyridine-containing molecules.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]acetamide
- N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]prop-2-ynamide
- N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-3-ynamide
Uniqueness
N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide is unique due to its specific substitution pattern and the presence of the but-2-ynamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-[(2-methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-10(14)12-7-9-5-8(2)13-11(15)6-9/h5-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMUXKVJOIWJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=O)NC(=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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